molecular formula C27H20ClN5O6 B11282103 N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B11282103
M. Wt: 545.9 g/mol
InChI Key: OMLRNWOGRXRENW-UHFFFAOYSA-N
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Description

This compound features a [1,3]dioxolo[4,5-g]quinazoline core with a 6,8-dioxo functional group, a 7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) substituent, and an acetamide moiety linked to a 3-chloro-2-methylphenyl group. The 1,2,4-oxadiazole ring may enhance metabolic stability, while the chloro and methyl groups on the phenyl ring likely influence lipophilicity and binding interactions .

Properties

Molecular Formula

C27H20ClN5O6

Molecular Weight

545.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C27H20ClN5O6/c1-15-18(28)8-5-9-19(15)29-23(34)12-32-20-11-22-21(37-14-38-22)10-17(20)26(35)33(27(32)36)13-24-30-25(31-39-24)16-6-3-2-4-7-16/h2-11H,12-14H2,1H3,(H,29,34)

InChI Key

OMLRNWOGRXRENW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Dioxolo Moiety: This step may involve the use of dioxolane derivatives in the presence of catalysts to form the dioxolo ring.

    Final Coupling: The final step involves coupling the synthesized intermediates with N-(3-chloro-2-methylphenyl)acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Phenolic derivatives, oxadiazole N-oxides.

    Reduction Products: Amino derivatives, reduced quinazolinone derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural complexity suggests it might interact with multiple biological targets, making it a candidate for drug discovery and development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Core Structure Oxadiazole Substituent Aromatic Group Molecular Weight (g/mol)
Main Compound [1,3]dioxolo[4,5-g]quinazoline 3-Phenyl, methyl linker 3-Chloro-2-methylphenyl ~480 (estimated)
Compound [1,3]dioxolo[4,5-g]quinazoline 3-Methyl, ethyl linker 2,3-Dimethylphenyl 477.477

Chlorophenyl Acetamide Derivatives

Compounds 7j, 7k, 7l, and 7m (–2) feature acetamide-linked chlorophenyl groups and triazole-naphthyloxy motifs. Key distinctions from the main compound include:

  • Core structure: Triazole-based (vs.
  • Substituent effects :
    • 7m (N-(4-chlorophenyl)): A para-chloro group (vs. meta-chloro in the main compound) may alter electronic distribution.
    • 7l (N-(3-chlorophenyl)): Matches the main compound’s meta-chloro position but lacks the 2-methyl group, reducing steric hindrance .
  • Spectroscopic data : IR spectra show similar C=O stretches (~1676–1683 cm⁻¹) and NH stretches (~3257–3327 cm⁻¹), indicating conserved hydrogen-bonding capacity .

Table 2: Substituent Effects on Acetamide Derivatives

Compound (Evidence) Aromatic Group Core Heterocycle C=O Stretch (cm⁻¹) HRMS [M+H]+
Main Compound 3-Chloro-2-methylphenyl Quinazoline-dioxolo ~1680 (estimated) Not reported
7m () 4-Chlorophenyl Triazole-naphthyloxy 1671 393.1132 (calc. 393.1118)
7l () 3-Chlorophenyl Triazole-naphthyloxy 1683 393.1132 (calc. 393.1118)

Quinazolinone and Phthalazinone Derivatives

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () and phthalazinone-triazole hybrids () highlight:

  • Core variation: Quinazolinones () lack the dioxolo ring, reducing oxygen content and polarity.
  • Biological implications : The 2,4-dichlorophenyl group in enhances anticonvulsant activity, suggesting chloro substituents’ role in target engagement. The main compound’s 3-chloro-2-methylphenyl group may similarly optimize receptor binding .

Functional Group and Electronic Effects

  • Oxadiazole vs.
  • Chloro vs. Methyl : The 3-chloro group in the main compound increases electronegativity compared to methyl-substituted analogs (), possibly enhancing dipole interactions in binding pockets.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide (referred to as compound X) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound X can be described by the following structural formula:

C21H18ClN3O4\text{C}_{21}\text{H}_{18}\text{ClN}_3\text{O}_4

This structure features a chloro-substituted aromatic ring and a complex quinazoline derivative that is believed to contribute to its biological activities.

Research indicates that compound X exhibits anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of multiple cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT116) cancer cells.
  • Induction of Apoptosis : Compound X triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Targeting Kinases : It acts as an inhibitor of key signaling pathways involved in cancer progression, including EGFR and Src kinases.

Biological Activity Data

The biological activity of compound X has been evaluated through various assays. Below is a summary table of its activity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-71.95Apoptosis induction
PC-30.67EGFR inhibition
HCT1160.80Src kinase inhibition
ACHN0.87Cell cycle arrest

Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, compound X was tested against several human cancer cell lines. The results indicated that it had a significant growth inhibitory effect on MCF-7 and HCT116 cells with IC50 values lower than standard chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another research article focused on the mechanism by which compound X induces apoptosis in prostate cancer cells. The study demonstrated that it activates caspase pathways and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

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